molecular formula C18H15N3O2 B1197274 1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

Cat. No. B1197274
M. Wt: 305.3 g/mol
InChI Key: NWPITXXIGYMABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione is a member of naphthalenes.

Scientific Research Applications

Reactions and Synthesis

  • Cyclization Reactions : The compound reacts with 1,3-diketones, leading to the formation of pyrimido-pyrrolopyridazine derivatives. This indicates a highly π-electron rich pyrrole ring, especially at position 7 (Tsupak et al., 2003).
  • Synthesis of Polynuclear Heterocyclic Systems : Intramolecular electrophilic substitution in this compound is utilized for synthesizing various heterocyclic systems like pyrimido-pyrroloquinoxaline and pyrimido-pyrrolobenzotriazine derivatives (Tsupak & Shevchenko, 2006).

Pharmacology and Medicinal Chemistry

  • Adenosine Receptor Antagonists : Derivatives of this compound have been found to bind to adenosine A1 and A2A receptors, showing potential in pharmacological studies. One derivative in particular demonstrated high potency and selectivity at these receptors (Bulicz et al., 2006).

Heterocycle Synthesis

  • Synthesis of Chromenopyrimidines and Naphthopyranopyrimidines : This compound is involved in the synthesis of chromenopyrimidines and naphthopyranopyrimidines, which are significant in pharmaceutical chemistry due to their various biological activities (Osyanin et al., 2014).
  • Formation of Polycyclic Heteroaromatic Systems : The nitration and reduction of this compound lead to the formation of new polycyclic heteroaromatic systems, expanding the scope of heterocyclic chemistry (Tkachenko et al., 2017).

Biological Activities

  • Antimicrobial Activity : Compounds derived from this molecule have shown antimicrobial activity, marking their potential in developing new therapeutic agents (Zaki et al., 2016).

properties

Product Name

1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

1,3-dimethyl-6-naphthalen-1-ylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H15N3O2/c1-19-16-11-21(10-14(16)17(22)20(2)18(19)23)15-9-5-7-12-6-3-4-8-13(12)15/h3-11H,1-2H3

InChI Key

NWPITXXIGYMABQ-UHFFFAOYSA-N

SMILES

CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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